3-[(Ethylamino)carbonyl]aminobenzoic acid
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Overview
Description
3-[(Ethylamino)carbonyl]aminobenzoic acid is a synthetic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . It is known for its applications in various fields, including medicine and chemistry. This compound is characterized by the presence of an ethylamino group attached to the carbonyl group, which is further connected to the aminobenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylamino)carbonyl]aminobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-aminobenzoic acid.
Ethylation: The 3-aminobenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Amidation: The ethyl carbamate derivative is then reacted with ethylamine to form this compound.
The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, typically around room temperature to 50°C, and using solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylamino)carbonyl]aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-[(Ethylamino)carbonyl]aminobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in developing pharmaceuticals, particularly as a precursor for drugs targeting cardiovascular diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Ethylamino)carbonyl]aminobenzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-[(Ethylamino)carbonyl]aminobenzoic acid can be compared with other similar compounds, such as:
4-[(Ethylamino)carbonyl]aminobenzoic acid: Similar structure but with the ethylamino group at the para position.
2-[(Ethylamino)carbonyl]aminobenzoic acid: Similar structure but with the ethylamino group at the ortho position.
3-[(Methylamino)carbonyl]aminobenzoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(ethylcarbamoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLVYUXXTSKRNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342974 |
Source
|
Record name | 3-[(ethylamino)carbonyl]aminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23754-39-4 |
Source
|
Record name | 3-[(ethylamino)carbonyl]aminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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